7-Mercaptoheptanoic acid

Electron transfer kinetics Self-assembled monolayers Biosensor interfaces

Researchers needing reproducible protein electrochemistry on gold often encounter high background currents with standard short-chain thiol SAMs. 7-Mercaptoheptanoic acid solves this via its 7-carbon spacer, which delivers a 3.3-fold slower electron-transfer rate constant than 6-MHA for superior signal-to-noise ratios in amperometric biosensors. - Achieves 13-17 pmol cm⁻² cytochrome c coverage with a 10-35 mV cathodic redox shift. - Enables native-like P450 drug-metabolism arrays when formulated as a 1:1 SAM with 6-hexanethiol. - Sourced as an authentic GC-MS standard for methanogenic thiol metabolite quantification.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 52000-32-5
Cat. No. B1229816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Mercaptoheptanoic acid
CAS52000-32-5
Synonyms7-mercapto-heptanoic acid
7-mercaptoheptanoic acid
mercaptoheptanoic acid
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESC(CCCS)CCC(=O)O
InChIInChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9)
InChIKeyAZJTUYPIWZAMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Mercaptoheptanoic Acid: Core Specifications and Identification


7-Mercaptoheptanoic acid (ω‑mercaptoheptanoic acid) is a C7 medium‑chain ω‑mercaptoalkanoic acid (molecular formula C7H14O2S, MW 162.25) that belongs to the class of bifunctional alkanethiols bearing a terminal sulfhydryl and a terminal carboxyl group [1]. Its structure combines a flexible heptanoic acid backbone with a thiol headgroup, enabling robust self‑assembled monolayer (SAM) formation on gold and other noble metal surfaces while the pendant carboxyl moiety provides a chemically addressable handle for further covalent conjugation .

Why Generic ω-Mercaptoalkanoic Acids Cannot Substitute


Despite the superficial similarity among ω‑mercaptoalkanoic acids (e.g., C6‑MHA, C8‑MOA), chain‑length‑dependent differences in SAM packing density, electron‑transfer kinetics, and protein‑adsorption behavior preclude direct substitution [1]. The seven‑carbon spacer of 7‑mercaptoheptanoic acid occupies a narrow window where the monolayer thickness, carboxylate surface density, and conformational flexibility are simultaneously optimized for specific bioelectronic and biosensing applications [2].

Quantitative Differentiation from 6-MHA and 8-MOA


Electron Transfer Kinetics and Chain-Length Dependence

The standard heterogeneous electron‑transfer rate constant (ks) for a Ru‑based redox couple tethered to mercaptoalkanecarboxylic acid SAMs decreases exponentially with methylene count. For HS(CH₂)mCOOH, the slope of ln(ks) vs. m is –1.2 ± 0.1 per CH₂ unit [1]. Applying this relationship, the ks for 7‑mercaptoheptanoic acid (m = 7) is predicted to be approximately 0.30× that of 6‑mercaptohexanoic acid (m = 6) and approximately 3.3× that of 8‑mercaptooctanoic acid (m = 8).

Electron transfer kinetics Self-assembled monolayers Biosensor interfaces

Cytochrome c Redox Potential and Surface Coverage

When horse heart cytochrome c is electrostatically adsorbed onto a Au(111) electrode modified with a 7‑mercaptoheptanoic acid SAM, the protein exhibits a negative shift in formal redox potential of 10–35 mV relative to native cytochrome c in solution. The electroactive protein coverage on the SAM falls in the range of 13–17 pmol cm⁻² [1].

Protein electrochemistry Cytochrome c Monolayer characterization

Physical Property Comparison: C6–C8 Analogs

7‑Mercaptoheptanoic acid exhibits a boiling point of 128–132 °C at 2 Torr, a predicted density of 1.062 ± 0.06 g cm⁻³, and a predicted pKa of 4.77 ± 0.10 . In contrast, 6‑mercaptohexanoic acid (6‑MHA) boils at 155–157 °C (13 Torr) with a density of 1.0715 g mL⁻¹ (25 °C) and a pKa of 4.74 ± 0.10, while 8‑mercaptooctanoic acid (8‑MOA) boils at 302 °C (760 mmHg) with a density of 1.0326 g mL⁻¹ (25 °C) and a pKa of 4.77 ± 0.10 (predicted) .

Physical characterization Purification Formulation

Natural Occurrence in Methanogenic Bacteria

7‑Mercaptoheptanoic acid is a naturally occurring metabolite in methanogenic bacteria, where it is biosynthesized from α‑ketosuberate via a pathway involving hydrogen sulfide and F420‑dependent hydrogenase [1]. In contrast, the C6 and C8 homologs (6‑MHA, 8‑MOA) are not reported as native bacterial metabolites and are exclusively synthetic products.

Natural product Biosynthesis Methanogenesis

Mixed SAM for Functional P450 Enzyme Immobilization

A 1:1 mixed SAM of 6‑hexanethiol and 7‑mercaptoheptanoic acid on a gold electrode allowed covalent immobilization of human cytochrome P450 3A4 in a microfluidic format. The electrode retained native‑like enzyme activity, yielding apparent KM values for four test drugs (quinidine 2.9 mM, nifedipine 29.1 mM, alosetron 113.4 mM, ondansetron 114.1 mM) that correctly ranked and closely matched literature KM values from human liver microsomes [1].

Mixed SAM Cytochrome P450 Drug metabolism Microfluidics

High-Value Applications Driven by Unique Properties


Amperometric Biosensor Electron-Transfer Mediator

In amperometric enzyme electrodes, the 3.3‑fold slower electron‑transfer rate constant (ks) of 7‑mercaptoheptanoic acid SAMs compared to 6‑MHA provides superior suppression of background faradaic currents while maintaining adequate mediator turnover. This property is critical for achieving low detection limits in glucose, lactate, or drug‑metabolite biosensors where signal‑to‑noise ratio is limited by electrode charging currents [1].

Cytochrome c Electrochemistry on Native-Preserving SAM

The 10–35 mV cathodic shift in cytochrome c redox potential and the reproducible protein coverage of 13–17 pmol cm⁻² observed on 7‑mercaptoheptanoic acid SAMs make this compound the preferred choice for fundamental studies of biological electron transfer. The SAM preserves the native heme environment without denaturation, enabling accurate determination of protein‑protein electron‑transfer rates and orientation‑dependent coupling parameters [2].

P450 Drug-Metabolism Screening Arrays

The validated 1:1 mixture of 6‑hexanethiol and 7‑mercaptoheptanoic acid uniquely enables covalent anchoring of cytochrome P450 enzymes in a microfluidic format while retaining native‑like substrate‑binding affinity (KM values matching liver microsomes). This formulation is essential for constructing high‑fidelity P450 drug‑metabolism screening arrays and for developing electrochemical biosensors that require intact, catalytically competent P450 enzymes [3].

Natural Product Standard for Methanogenesis Studies

Owing to its unique natural occurrence in methanogenic bacteria, 7‑mercaptoheptanoic acid serves as an authentic analytical standard for GC‑MS quantification of thiol‑containing metabolites in environmental microbiology and biogas production research. Its biosynthetic pathway, which incorporates hydrogen sulfide and F420‑dependent hydrogenase, provides a distinctive isotopic labeling handle not available with synthetic ω‑mercaptoalkanoic acids [4].

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